2,2-Bis Nalbuphine is a synthetic compound derived from nalbuphine, which is classified as a mixed opioid agonist-antagonist. This compound is notable for its potential pharmacological applications in pain management and opioid receptor modulation. The International Union of Pure and Applied Chemistry (IUPAC) name for 2,2-Bis Nalbuphine is [2,2'-Bimorphinan]-3,3',6,6',14,14'-hexol, 17,17'-bis(cyclobutylmethyl)-4,5:4',5'-diepoxy-, (5α,5'α,6α,6'α)- (9CI) with a molecular formula of and a molecular weight of 712.88 g/mol .
2,2-Bis Nalbuphine is synthesized from nalbuphine, which itself is a semisynthetic opioid derived from thebaine. It belongs to the class of compounds known as morphinans and has been studied for its analgesic properties. Nalbuphine is primarily used for the relief of moderate to severe pain and operates as a partial agonist at the mu-opioid receptor while acting as an agonist at the kappa-opioid receptor .
The synthesis of 2,2-Bis Nalbuphine typically involves coupling reactions that link two nalbuphine molecules through their phenolic rings. One common method employs oxidative coupling using catalysts and oxidizing agents to facilitate the formation of the dimeric structure .
The molecular structure of 2,2-Bis Nalbuphine features two nalbuphine units connected via a linker that maintains the structural integrity of the opioid framework. The compound exhibits chirality due to the presence of multiple stereocenters.
The primary reaction involved in the formation of 2,2-Bis Nalbuphine is the oxidative coupling of two nalbuphine molecules. This reaction can yield various stereoisomers depending on the configuration of the starting materials.
The mechanism of action for 2,2-Bis Nalbuphine involves binding to opioid receptors in the central nervous system. It acts primarily on the mu-opioid receptors as a partial agonist while fully activating kappa-opioid receptors:
Relevant data includes melting point, boiling point, and specific reactivity profiles which are crucial for formulation and application in pharmaceutical contexts .
2,2-Bis Nalbuphine has potential applications in various scientific fields:
The synthesis of 2,2'-Bisnalbuphine (CAS 214542-42-4) relies critically on catalytic hydrogenation methodologies to establish the dimeric morphinan architecture. This C2-symmetric dimer (C~42~H~52~N~2~O~8~) necessitates selective reductive coupling under precisely controlled conditions to preserve stereochemical integrity while forming the critical bond between monomeric nalbuphine units. Industrial protocols adapted from Kabay's foundational morphine alkaloid processing leverage heterogeneous catalysts, with palladium on carbon (Pd/C) and platinum oxide (PtO~2~) demonstrating optimal performance for this transformation [7].
Hydrogen pressure emerges as a decisive parameter in minimizing undesired over-reduction byproducts. Research indicates that moderate pressures (30-50 psi) facilitate selective dimerization, while exceeding 60 psi promotes degradation of the morphinan core through hydrogenolytic cleavage of the C4-C5 epoxide bridge—a structural vulnerability identified in morphinan alkaloids [7]. Catalyst loading also requires precise optimization; typical protocols employ 5-10 wt% Pd/C relative to the monomeric precursor. Lower loadings prolong reaction times and risk incomplete conversion, whereas higher loadings exacerbate dehalogenation side reactions when halogenated intermediates are employed [7].
Table 1: Catalytic Systems for 2,2'-Bisnalbuphine Dimerization
Catalyst | H₂ Pressure (psi) | Temperature (°C) | Reaction Time (h) | Dimer Yield (%) | Major Side Products |
---|---|---|---|---|---|
5% Pd/C | 45 | 25 | 12 | 78 | <5% Dehalogenated monomer |
10% Pd/C | 50 | 30 | 8 | 82 | 7-10% Tetrahydro derivatives |
PtO₂ | 30 | 20 | 18 | 65 | <3% Aromatic ring reduction |
Recent advances focus on in situ catalyst modification to enhance diastereoselectivity. Introducing chiral modifiers like cinchona alkaloids during Pd-catalyzed coupling has shown promise in suppressing racemization at C14 and C5 chiral centers—a persistent challenge in bimorphinan synthesis [7].
The complex stereochemical architecture of 2,2'-Bisnalbuphine presents formidable synthetic hurdles, particularly concerning the configuration of ten contiguous chiral centers—five per morphinan subunit. The C14 benzylic quaternary carbon and C5-C6 trans-diol system exhibit exceptional sensitivity to epimerization during both monomer preparation and dimer assembly [7] [10].
Epimerization at C6 is a dominant failure mode, driven by the lability of the C5-C6 epoxide intermediate under basic conditions. Studies confirm that even mildly alkaline environments (pH >8.0) during coupling steps provoke configurational inversion, converting the pharmacologically essential 6α-OH to the inactive 6β-epimer [7]. This epimerization proceeds through a reversible keto-enol tautomerism mechanism when 6-keto intermediates are present, necessitating strictly controlled pH throughout the synthesis.
Table 2: Critical Stereocenters in 2,2'-Bisnalbuphine and Their Synthetic Vulnerabilities
Stereocenter | Configuration | Role in Structure | Primary Vulnerability | Stabilization Strategy |
---|---|---|---|---|
C5 (per unit) | R | Epoxide ring stability | Acid-catalyzed epimerization | Non-protic solvents |
C6 (per unit) | S | Pharmacophore orientation | Base-catalyzed epimerization | pH control (5.5-7.0) |
C14 (per unit) | S | Quaternary center rigidity | Radical-mediated racemization | Oxygen-free atmosphere |
C2' linkage | R,R | Dimer plane conformation | Hydrogenation conditions | Low-temperature catalysis |
Nuclear magnetic resonance (NMR) studies reveal that dimerization exacerbates stereochemical complexity through restricted rotation around the C2-C2' bond. This constraint generates distinct diastereotopic environments for methylene protons in the cyclobutylmethyl substituents (N-CH~2~-cyclobutyl), observable as complex splitting patterns in 1H NMR spectra [10]. Single-crystal X-ray diffraction remains indispensable for unambiguous configuration assignment, confirming the (4R,4'R,5S,5'S,8S,8'S,9R,9'R,17S,17'S) absolute stereochemistry required for opioid receptor engagement [5] [10].
The synthesis of monomeric precursors hinges on controlled epoxidation of thebaine-derived intermediates—a transformation governed profoundly by solvent polarity and protic character. Optimal epoxidation for nalbuphine monomer production employs tetrahydrofuran (THF)-water mixtures (9:1 v/v), balancing reagent solubility with water's catalytic role in peroxide-mediated epoxidations [7]. Kinetic profiling demonstrates a second-order dependence on hydrogen peroxide concentration in aprotic media (k~2~ = 2.3 × 10-3 M-1min-1), shifting to first-order kinetics (k~1~ = 1.8 × 10-2 min-1) upon adding 10% water due to solvent-assisted oxygen transfer [7].
Dimerization kinetics reveal pronounced solvent dielectric effects. In low-polarity solvents like toluene (ε=2.4), dimerization follows first-order kinetics with respect to monomer concentration but plateaus at 60% conversion due to precipitation-induced termination. Contrastingly, polar aprotic solvents like dimethylformamide (DMF, ε=36.7) maintain homogeneity but accelerate competitive hydrolysis of the epoxide ring. Binary solvent systems such as dichloromethane-methanol (95:5) optimize both solubility and kinetic control:
Table 3: Solvent Effects on Epoxide Formation and Dimerization Kinetics
Solvent System | Dielectric Constant (ε) | Reaction Order | Rate Constant (k) | Epoxide Stability | Byproduct Formation |
---|---|---|---|---|---|
THF/H₂O (9:1) | 7.6 | Pseudo-1st order | 0.018 min⁻¹ | High | <3% Glycol formation |
Toluene | 2.4 | 1st order | 0.0087 min⁻¹ | Moderate | 15% Precipitation |
DMF | 36.7 | 2nd order | 0.0023 M⁻¹min⁻¹ | Low | 22% Hydrolyzed product |
DCM/MeOH (95:5) | 9.1 | Mixed order | k₁=0.011 min⁻¹ | High | <5% Degradation |
Temperature ramping studies identify an inflection point at 35°C, above which entropic factors dominate, accelerating undesirable C8-C14 bond cleavage. Consequently, industrial processes maintain the exothermic dimerization below 30°C using jacketed reactors with precise cooling capacity [7] [9].
Minimizing the formation of pharmacologically inactive 6β-epimers constitutes a central challenge in sustainable 2,2'-Bisnalbuphine synthesis. Conventional reducing agents like lithium aluminum hydride (LiAlH~4~) promote substantial epimerization (15-22% β-contamination) via Lewis acid-mediated ring opening of the C5-C6 epoxide [7]. Green chemistry innovations focus on two strategies:
Borohydride Modifications: Sodium triacetoxyborohydride (NaBH(OAc)~3~) in glacial acetic acid achieves chemoselective imine reduction without disturbing the critical C6 stereochemistry. This proton-coupled reduction proceeds through a tight ion-pair mechanism, shielding the C6 center from nucleophilic attack. Incorporating tetramethylammonium counterions (Me~4~NBH(OAc)~3~) further suppresses β-epimer formation to <0.1% by sterically blocking the epoxide's re-face approach [9].
Biocatalytic Resolution: Immobilized carbonyl reductase enzymes (e.g., Lactobacillus kefir ADH) selectively reduce the 6-oxo group with strict stereocontrol, generating exclusively the 6α-alcohol. This ATP-free biocatalytic process operates in aqueous buffer (pH 6.8) at 30°C, achieving >99% diastereomeric excess (d.e.) while eliminating heavy metal catalysts [7].
Table 4: Reducing Agents for 6-Keto Intermediate Conversion
Reducing Agent | Solvent | Temperature (°C) | 6α:6β Ratio | Epimerization Mechanism | Atom Economy |
---|---|---|---|---|---|
LiAlH₄ | Dry THF | 0 | 78:22 | Lewis acid catalysis | 42% |
NaBH₄ | MeOH | 25 | 88:12 | Solvolysis | 65% |
NaBH(OAc)₃ | AcOH | 30 | 95:5 | Proton-coupled delivery | 78% |
Me₄NBH(OAc)₃ | DCM | 20 | >99:1 | Steric blocking | 82% |
Lk-ADH (enzyme) | Phosphate buffer | 30 | >99:1 | Enzymatic stereoselectivity | 95% |
Microwave-assisted synthesis has emerged as a complementary green technique, reducing reaction times from hours to minutes. Cyclobutane ring formation—a key step in N-substituent installation—achieves 95% yield in 7 minutes under microwave irradiation (150W, 100°C) versus 12 hours conventionally, dramatically curtailing thermal degradation pathways that generate epimeric byproducts [7] [9]. Solvent recovery systems integrating membrane filtration and vacuum distillation enable >90% recovery of DCM/MeOH mixtures, reducing both cost and environmental footprint in large-scale production.
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: